molecular formula C19H23NO4 B12291555 3-(Boc-amino)-4-(2-naphthyl)butyric Acid

3-(Boc-amino)-4-(2-naphthyl)butyric Acid

Cat. No.: B12291555
M. Wt: 329.4 g/mol
InChI Key: RKULNBHGHIPRGC-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-naphthyl)butyric Acid is an organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-naphthyl)butyric Acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds.

    Attachment of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-naphthyl)butyric Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

3-(Boc-amino)-4-(2-naphthyl)butyric Acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-naphthyl)butyric Acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions or interactions. The naphthyl group provides hydrophobic interactions, enhancing binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-(2-naphthyl)propionic Acid: Similar structure but with a propionic acid backbone.

    3-(Boc-amino)-4-(1-naphthyl)butyric Acid: Similar structure but with a 1-naphthyl group instead of a 2-naphthyl group.

    3-(Boc-amino)-4-(2-phenyl)butyric Acid: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

3-(Boc-amino)-4-(2-naphthyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the 2-naphthyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The naphthyl group enhances hydrophobic interactions, while the Boc-protected amino group allows for selective deprotection and further functionalization.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULNBHGHIPRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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